Superior Hydrolytic Stability of Disubstituted Carbapenams vs. Unsubstituted Parent Scaffold
While the parent (5R)-carbapenem-3-carboxylate is highly unstable and cannot be isolated in its free acid form, specific disubstituted carbapenam derivatives exhibit dramatically improved hydrolytic stability [1]. This represents a critical advantage for synthetic handling and the development of new carbapenem antibiotics, as the parent scaffold's instability is a major synthetic hurdle [2].
| Evidence Dimension | Hydrolytic half-life (t1/2) at pH 7, 4°C |
|---|---|
| Target Compound Data | t1/2 ∼ 16–24 days for specific disubstituted carbapenams |
| Comparator Or Baseline | Unsubstituted/monosubstituted carbapenams |
| Quantified Difference | Comparator compounds hydrolyze nearly completely during post-purification lyophilization, indicating a t1/2 on the order of hours or less. |
| Conditions | Sodium formate buffer, pH ∼ 7, at 4 °C; stability monitored by 1H NMR. |
Why This Matters
This multi-day hydrolytic stability for disubstituted carbapenams is essential for enabling practical handling, purification, and subsequent synthetic transformations, in stark contrast to the parent compound's inherent lability.
- [1] Refaat B. Hamed, Luc Henry, Timothy D. W. Claridge, et al. Stereoselective Production of Dimethyl-Substituted Carbapenams via Engineered Carbapenem Biosynthesis Enzymes. ACS Catalysis. 2017, 7 (2), 1279–1285. doi:10.1021/acscatal.6b02509. View Source
- [2] R C Moellering Jr, et al. The carbapenems: new broad spectrum beta-lactam antibiotics. Journal of Antimicrobial Chemotherapy. 1989, 24 (Suppl A), 1-7. doi:10.1093/jac/24.suppl_a.1. View Source
